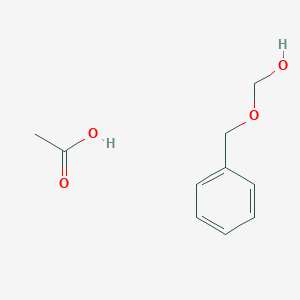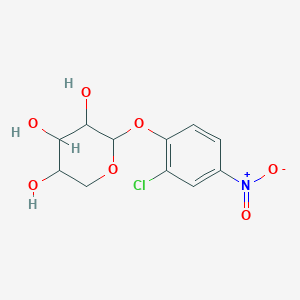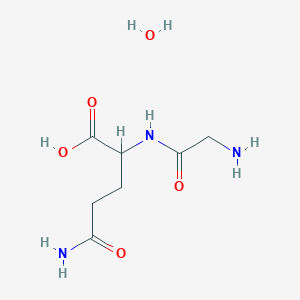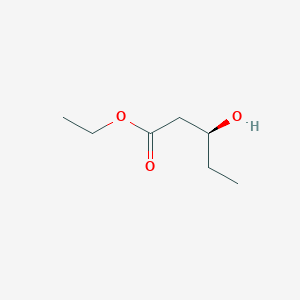
N1,N2-Bis(2-phenoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Bis(2-phenoxyphenyl)oxalamide is an organic compound with the molecular formula C26H20N2O4 It is a member of the oxalamide family, characterized by the presence of two phenoxyphenyl groups attached to the oxalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N2-Bis(2-phenoxyphenyl)oxalamide can be synthesized through the reaction of oxalyl chloride with 2-phenoxyaniline. The reaction typically occurs in an anhydrous solvent such as dichloromethane, under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is stirred at low temperatures, often around 0°C, to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, automated addition of reagents, and enhanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N1,N2-Bis(2-phenoxyphenyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide core can be reduced to form amines under reducing conditions.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenoxybenzoquinones.
Reduction: Formation of phenoxyanilines.
Substitution: Formation of brominated or nitrated phenoxy derivatives.
Aplicaciones Científicas De Investigación
N1,N2-Bis(2-phenoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of N1,N2-Bis(2-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N2-Bis(2-phenylethyl)oxalamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-Bis([1,1’-biphenyl]-2-yl)oxalamide
Uniqueness
N1,N2-Bis(2-phenoxyphenyl)oxalamide is unique due to its phenoxyphenyl groups, which provide distinct electronic and steric properties compared to other oxalamides. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H20N2O4 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
N,N'-bis(2-phenoxyphenyl)oxamide |
InChI |
InChI=1S/C26H20N2O4/c29-25(27-21-15-7-9-17-23(21)31-19-11-3-1-4-12-19)26(30)28-22-16-8-10-18-24(22)32-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
Clave InChI |
ZRLYYWMQSSGJQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)

![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)





![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
